4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The structural representation reveals a para-substituted benzaldehyde where the substituent at the 4-position consists of a 1,2,4-oxadiazole ring bearing an aminomethyl group at the 5-position. The amine nitrogen is tertiary, substituted with both a cyclopropylmethyl group and a propyl group, creating a branched aliphatic chain structure.
The molecular architecture can be systematically described through its SMILES notation: CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl, which provides a linear representation of the three-dimensional molecular structure. This notation indicates the connectivity starting from the propyl chain (CCC) attached to the nitrogen, which is also bonded to a cyclopropylmethyl group (CC1CC1) and a methylene bridge (C) connecting to the oxadiazole ring system. The oxadiazole ring (C2=NC(=NO2)) is directly attached to the para position of the benzaldehyde moiety (C3=CC=C(C=C3)C=O), with the chloride ion indicated separately.
The structural complexity of this compound stems from the presence of multiple ring systems and functional groups. The benzene ring provides aromatic stability, while the oxadiazole heterocycle contributes to the compound's electronic properties through its nitrogen and oxygen heteroatoms. The cyclopropyl ring introduces conformational constraints and unique steric effects, while the tertiary amine functionality provides a basic site that can be protonated to form the hydrochloride salt. The aldehyde group serves as a reactive electrophilic center, making this compound potentially useful for further chemical transformations.
CAS Registry Number and Alternative Chemical Identifiers
The primary Chemical Abstracts Service registry number for this compound is 1185301-68-1. This unique identifier serves as the definitive reference for this specific salt form in chemical databases and literature. The compound is also referenced by its MDL number MFCD12026821, which provides an alternative identification system used in various chemical information databases.
Multiple synonymous names exist for this compound in chemical literature and commercial databases. These include variations in naming conventions such as "4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochlorid" and other minor spelling variations that appear in different commercial catalogs and research publications. The compound is sometimes listed with abbreviated forms or alternative punctuation in trade names, though the systematic IUPAC name remains the most precise identifier.
For comparison purposes, the free base form of this compound carries a different CAS registry number, 1119449-56-7, highlighting the importance of distinguishing between the salt and free base forms when referencing this chemical entity. This distinction is crucial for researchers and suppliers as the two forms possess different physical and chemical properties despite sharing the same basic molecular structure.
| Identifier Type | Hydrochloride Salt | Free Base |
|---|---|---|
| CAS Registry Number | 1185301-68-1 | 1119449-56-7 |
| MDL Number | MFCD12026821 | MFCD12026821 |
| Molecular Formula | C₁₇H₂₂ClN₃O₂ | C₁₇H₂₁N₃O₂ |
| Molecular Weight | 335.83 g/mol | 299.37 g/mol |
Salt Formation: Hydrochloride Derivative vs. Free Base Characteristics
The formation of the hydrochloride salt represents a significant modification of the parent compound's properties through protonation of the tertiary amine functionality. The hydrochloride salt form exhibits enhanced water solubility compared to the free base, making it more suitable for various research applications and formulation studies. This salt formation involves the addition of one equivalent of hydrochloric acid to the free base, resulting in a protonated nitrogen center and the incorporation of a chloride counterion.
The molecular weight difference between the hydrochloride salt (335.83 g/mol) and the free base (299.37 g/mol) reflects the addition of the hydrogen chloride unit (36.46 g/mol). This weight difference is significant for stoichiometric calculations in research applications and must be considered when converting between the two forms or when comparing literature data that may reference either form.
The salt formation significantly alters the compound's physical properties, particularly its crystallization behavior, stability, and solubility profile. Hydrochloride salts typically demonstrate improved shelf stability compared to their corresponding free bases, as the salt form often exhibits better resistance to oxidation and degradation. The ionic nature of the hydrochloride salt enhances its interaction with polar solvents, particularly water, which can be advantageous for biological studies and analytical procedures.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₇H₂₂ClN₃O₂ | C₁₇H₂₁N₃O₂ |
| Molecular Weight | 335.83 g/mol | 299.37 g/mol |
| CAS Number | 1185301-68-1 | 1119449-56-7 |
| Ionic Character | Ionic (salt form) | Neutral (molecular) |
| Water Solubility | Enhanced | Limited |
| Storage Stability | Generally improved | May require special conditions |
The structural representation of both forms reveals that the core molecular framework remains identical, with the primary difference being the protonation state of the tertiary nitrogen atom in the aminomethyl substituent. In the hydrochloride salt, this nitrogen carries a positive charge balanced by the chloride anion, while in the free base, the nitrogen exists in its neutral, unprotonated state. This charge difference has profound implications for the compound's behavior in biological systems, its interaction with other molecules, and its overall chemical reactivity patterns.
Properties
IUPAC Name |
4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPVXVLYZPDEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
Step 1: Preparation of Amidoxime Intermediate
An amidoxime is prepared by reacting a corresponding nitrile with hydroxylamine under basic conditions.
Step 2: Cyclodehydration to Form Oxadiazole
The amidoxime reacts with an aldehyde or acid derivative (e.g., benzaldehyde or benzoyl chloride) to form the oxadiazole ring through cyclodehydration, often facilitated by dehydrating agents or heat.
Attachment of the [(Cyclopropylmethyl)(propyl)amino]methyl Side Chain
The amino substituent bearing cyclopropylmethyl and propyl groups is introduced via nucleophilic substitution or reductive amination.
Method A: Reductive Amination
The aldehyde or oxadiazole intermediate bearing a suitable leaving group at the 5-position undergoes reductive amination with (cyclopropylmethyl)(propyl)amine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Method B: Nucleophilic Substitution
A halomethyl derivative at the 5-position of the oxadiazole ring reacts with the secondary amine (cyclopropylmethyl)(propyl)amine under basic conditions.
Formation of the Hydrochloride Salt
The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), resulting in improved crystallinity and solubility.
Representative Synthetic Route (Summary Table)
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|
| 1 | 4-formylbenzoic acid derivative | Hydroxylamine, base | Amidoxime intermediate |
| 2 | Amidoxime intermediate + carboxylic acid derivative | Cyclodehydration (heat, dehydrating agent) | 1,2,4-Oxadiazole ring with benzaldehyde substituent |
| 3 | Oxadiazole intermediate with leaving group | (Cyclopropylmethyl)(propyl)amine, reductive amination or nucleophilic substitution | Amino-methyl substituted oxadiazole |
| 4 | Free base compound | HCl in solvent | Hydrochloride salt of target compound |
Research Findings and Optimization Notes
The cyclodehydration step is critical and often optimized by selecting suitable dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to improve yields and purity.
Reductive amination conditions require careful control of pH and temperature to prevent side reactions and over-reduction.
The hydrochloride salt formation enhances the compound's stability, facilitating handling and formulation.
Purification is typically achieved by recrystallization from solvents like ethanol or ethyl acetate.
Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure at each step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The cyclopropylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid
Reduction: : Corresponding amine derivatives
Substitution: : Various substituted cyclopropylmethyl derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies suggest that the oxadiazole moiety can enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar compounds could lead to new cancer therapies .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Study
In preclinical trials, compounds with similar structures were shown to improve cognitive function in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been noted, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Analytical Chemistry
This compound can be utilized as a reagent in analytical methods for detecting specific biomolecules due to its fluorescent properties when subjected to certain wavelengths of light.
Application Example
In chromatographic techniques, it has been used as a derivatizing agent for amines, enhancing the sensitivity and specificity of detection methods in complex biological samples .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme active sites or receptor binding sites. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related analogs from the provided evidence:
*The target compound shares the same molecular formula as due to isosteric substituents (cyclopropylmethyl + propyl vs. cyclohexyl + methyl).
Key Observations:
- Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism better than the cyclohexyl or tetrahydro-2H-pyran-4-yl groups .
- Synthetic Utility : The intermediate in lacks the benzaldehyde group, limiting its direct pharmacological relevance but highlighting its role in synthesizing complex derivatives.
Pharmacological Implications (Inferred from Analogs)
- Target Compound : The propyl chain may enhance conformational flexibility, improving binding to dynamic enzyme pockets. The cyclopropyl group’s strain could stabilize interactions with flat aromatic residues in targets like kinases or GPCRs.
Biological Activity
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride, with the CAS number 1185301-68-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22ClN3O2
- Molecular Weight : 335.83 g/mol
- Structure : The compound features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring and a cyclopropylmethyl-propyl amino group.
Research indicates that compounds similar in structure to this compound may act through various mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in inflammatory pathways. For instance, compounds with similar oxadiazole structures have shown activity against p38 MAP kinase, which plays a critical role in cellular responses to stress and inflammation .
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells. This is crucial for protecting cells from damage associated with various diseases .
- Antimicrobial Properties : The presence of the oxadiazole ring is often associated with antimicrobial activity. Compounds with this structure have been shown to exhibit inhibitory effects against various bacterial strains .
Pharmacological Studies
Several studies have focused on the biological effects of similar compounds:
- A study on related oxadiazole derivatives indicated their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines .
- Another investigation highlighted the cytotoxic effects of oxadiazole derivatives on cancer cell lines, suggesting that these compounds could be developed into chemotherapeutic agents .
Case Studies
- Anti-inflammatory Effects : In a murine model, a similar compound demonstrated significant reduction in inflammation markers when administered prior to an inflammatory stimulus. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that these compounds induced apoptosis in a dose-dependent manner, indicating their potential as anticancer agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 1,2,4-oxadiazole-containing compounds like this target molecule?
- Methodological Answer: The synthesis often involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For example, substituted benzaldehydes can react with amino-triazole precursors under reflux with glacial acetic acid as a catalyst, followed by purification via solvent evaporation and filtration . The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer: Characterization relies on spectroscopic techniques:
- H/C NMR : Peaks for the aldehyde proton (~9.8–10.0 ppm) and oxadiazole carbons (~160–170 ppm) confirm key functional groups .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks) .
- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Initial screens include:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole’s role in binding catalytic sites .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer:
-
Reaction Optimization : Use microwave-assisted synthesis to reduce reflux time (e.g., from 4 hours to 30 minutes) while maintaining yield .
-
Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates.
-
Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization steps.
Parameter Standard Method Optimized Method Reaction Time 4 hours 30 minutes Solvent Ethanol DMF Yield (%) 60–70% 85–90%
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay conditions or impurities.
- Reproducibility Checks : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate pharmacophoric motifs .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). The oxadiazole ring and benzaldehyde group often anchor to hydrophobic pockets.
- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with IC values to prioritize synthetic targets .
Safety and Handling
Q. What safety protocols are critical when handling this hydrochloride salt?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Data Interpretation
Q. How should researchers interpret unexpected H NMR shifts in the benzaldehyde moiety?
- Methodological Answer: Anomalies (e.g., split peaks) may indicate:
- Tautomerism : Equilibrium between aldehyde and enol forms in DMSO-d.
- Impurities : Trace solvents (e.g., acetic acid from synthesis) causing splitting. Confirm via C NMR or 2D COSY .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
